molecular formula C8H16N2O4 B14164113 N,N'-bis(2-methoxyethyl)ethanediamide CAS No. 349121-37-5

N,N'-bis(2-methoxyethyl)ethanediamide

Cat. No.: B14164113
CAS No.: 349121-37-5
M. Wt: 204.22 g/mol
InChI Key: JBIRKYYZBWIADW-UHFFFAOYSA-N
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Description

N,N'-bis(2-methoxyethyl)ethanediamide is a diamide derivative featuring a central ethanediamide (oxamide) backbone substituted with 2-methoxyethyl groups at both nitrogen atoms. The compound’s structure comprises two amide groups (–NH–CO–) linked by an ethylene bridge, with each nitrogen atom further bonded to a 2-methoxyethyl (–CH₂CH₂OCH₃) substituent. This molecular architecture confers unique physicochemical properties, such as enhanced solubility in polar organic solvents due to the ether oxygen atoms in the methoxyethyl groups and the hydrogen-bonding capacity of the amide moieties .

The methoxyethyl substituents likely influence its conformational flexibility and supramolecular interactions, as observed in structurally related ionic liquids containing methoxyethylammonium groups .

Properties

CAS No.

349121-37-5

Molecular Formula

C8H16N2O4

Molecular Weight

204.22 g/mol

IUPAC Name

N,N'-bis(2-methoxyethyl)oxamide

InChI

InChI=1S/C8H16N2O4/c1-13-5-3-9-7(11)8(12)10-4-6-14-2/h3-6H2,1-2H3,(H,9,11)(H,10,12)

InChI Key

JBIRKYYZBWIADW-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C(=O)NCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-bis(2-methoxyethyl)ethanediamide can be synthesized through the reaction of ethanediamide with 2-methoxyethylamine under controlled conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(2-methoxyethyl)ethanediamide may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2-methoxyethyl)ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxamides, amides, and substituted ethanediamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N’-bis(2-methoxyethyl)ethanediamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism by which N,N’-bis(2-methoxyethyl)ethanediamide exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interact with enzymes and receptors involved in metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethanediamide derivatives exhibit significant variability in properties and applications depending on their substituents. Below is a systematic comparison:

Structural and Functional Group Variations

Compound Substituents Molecular Weight (g/mol) Key Properties Applications
N,N'-bis(2-methoxyethyl)ethanediamide 2-methoxyethyl ~202* High polarity, moderate hydrogen bonding, solubility in polar solvents Potential use in supramolecular chemistry
N,N'-bis(4-aminophenyl)ethanediamide 4-aminophenyl 270.29 Aromatic π-π interactions, basic amino groups Polymer precursors, dye intermediates
N,N'-bis(3-pyridylmethyl)ethanediamide 3-pyridylmethyl ~318* Strong hydrogen bonding, U-shaped conformation, coordination with carboxylic acids Co-crystallization agents
N,N,N',N'-Tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium mesylate Sulfonate and methyl groups ~428* High acidity, water solubility, catalytic activity Acid catalysis, green chemistry

*Calculated based on molecular formulae.

Physicochemical Properties

  • Hydrogen Bonding : While all ethanediamides form hydrogen bonds via amide N–H and C=O groups, the pyridylmethyl derivative () demonstrates stronger intermolecular interactions, enabling co-crystallization with carboxylic acids. In contrast, methoxyethyl groups may prioritize weaker C–H···O interactions .
  • Thermal Stability : Sulfonated derivatives (e.g., ) show higher thermal stability due to ionic character, whereas methoxyethyl-substituted compounds may decompose at moderate temperatures due to ether linkage vulnerability .

Research Findings and Trends

  • Synthetic Routes : Methoxyethyl-substituted compounds are often synthesized via nucleophilic substitution or condensation reactions, as seen in the preparation of enetetramines with similar substituents .
  • Environmental Impact : Ethanediamide derivatives with hydrolyzable groups (e.g., methoxyethyl) may degrade faster than persistent aromatic analogs, reducing ecological risks .
  • Contradictions: While methoxyethyl groups generally enhance solubility, excessive steric bulk in derivatives like N,N'-bis(2-((hexylamino)(oxo)acetyl)-4-methylphenyl)ethanediamide () can counteract this effect, underscoring the need for balanced substituent design .

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